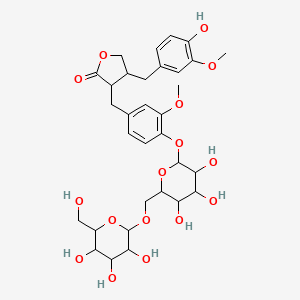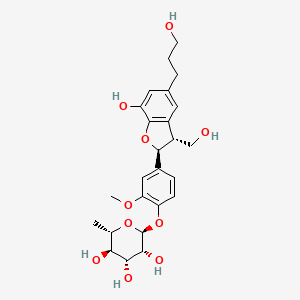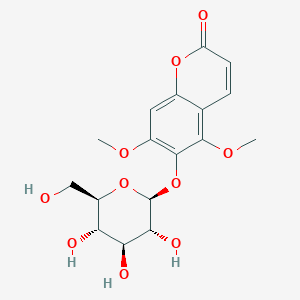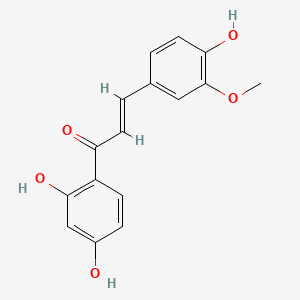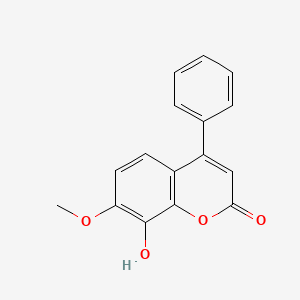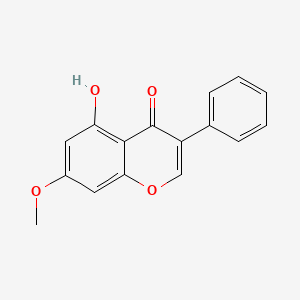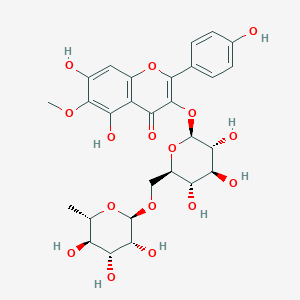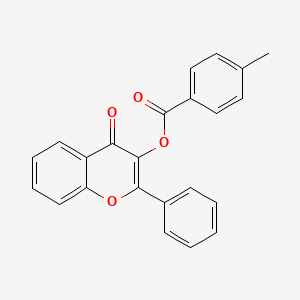
Phyllanthus emblica extracts
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phyllanthus emblica, also known as Indian gooseberry or Amla, is a tree native to India and Southeast Asia . The fruits of this tree are enriched with bioactive constituents recognized for their wide-ranging benefits, including antioxidant, anti-aging, anti-cholesterol, anti-diabetic, immunomodulatory, antipyretic, analgesic, anti-inflammatory, chemoprotective, hepatoprotective, cardioprotective, antimutagenic, and antimicrobial properties .
Synthesis Analysis
Phyllanthus emblica extracts have been used in the green synthesis of nanoparticles. For instance, silver nanoparticles were synthesized using Phyllanthus emblica extract, exhibiting antibacterial activity and biocompatibility . Similarly, chromium oxide nanoparticles were synthesized using the fruit extract of Phyllanthus emblica .Molecular Structure Analysis
The phytochemical analysis of Phyllanthus emblica revealed a rich array of secondary metabolites, including flavonoids, tannins, polyphenols, and ascorbic acid . The structure of these compounds was analyzed using various techniques, including NMR, methylation analysis, and surface-enhanced Raman spectroscopy .Chemical Reactions Analysis
The bioactive components of Phyllanthus emblica offer a diverse array of health-promoting attributes. These components include a spectrum of phenolic compounds (such as tannins, phenolic acids, and flavonoids), alkaloids, phytosterols, terpenoids, organic acids, amino acids, and vitamins .Physical And Chemical Properties Analysis
Phyllanthus emblica fruits are rich in bioactive compounds. The fruits contain a higher amount of total phenolic content (TPC) and total flavonoid content (TFC). The average size of nanoparticles synthesized from the fruit extract was found to be between 15.3 and 20.1 nm .Safety And Hazards
Orientations Futures
Phyllanthus emblica extracts hold great promise as nanotherapeutics to combat a broad spectrum of pathogenic bacteria . Future directions may involve further exploration of the potential applications of biogenic silver nanoparticles in clinical settings . Additionally, the potential use of gooseberry extract as an anticarcinogenic in humans is also a promising area of future research .
Propriétés
Numéro CAS |
90028-28-7 |
|---|---|
Nom du produit |
Phyllanthus emblica extracts |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



